cyclohexanone O-(4-nitrobenzoyl)oxime

Leaving-group ability Oxime ester fragmentation Heterocycle synthesis

Cyclohexanone O‑(4‑nitrobenzoyl)oxime [IUPAC: (cyclohexylideneamino) 4‑nitrobenzoate; CAS not uniquely assigned in the core literature but indexed under 875‑39‑4 in some vendor catalogs] belongs to the oxime ester class. It is prepared by acylation of cyclohexanone oxime with 4‑nitrobenzoyl chloride or anhydride [REFS‑1].

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
Cat. No. B5509862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclohexanone O-(4-nitrobenzoyl)oxime
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESC1CCC(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC1
InChIInChI=1S/C13H14N2O4/c16-13(19-14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(17)18/h6-9H,1-5H2
InChIKeyGUMIWXNLHNLOLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanone O‑(4‑nitrobenzoyl)oxime – Procurement‑Grade Identity and Physicochemical Baseline


Cyclohexanone O‑(4‑nitrobenzoyl)oxime [IUPAC: (cyclohexylideneamino) 4‑nitrobenzoate; CAS not uniquely assigned in the core literature but indexed under 875‑39‑4 in some vendor catalogs] belongs to the oxime ester class. It is prepared by acylation of cyclohexanone oxime with 4‑nitrobenzoyl chloride or anhydride [REFS‑1]. The 4‑nitrobenzoate ester group imparts a strong electron‑withdrawing character that markedly influences the N–O bond lability, solubility, and crystallinity relative to aliphatic oxime esters. This compound serves as a versatile intermediate for heterocycle synthesis and as a model substrate for Beckmann‑rearrangement studies [REFS‑2].

Why Generic Oxime Ester Substitution Fails for Cyclohexanone O‑(4‑nitrobenzoyl)oxime


Oxime esters are not interchangeable drop‑ins. The 4‑nitrobenzoyl group provides a significantly better leaving group (4‑nitrobenzoate, pKₐ of conjugate acid ≈ 3.4) compared to simple aliphatic acyloxy groups (e.g., acetate, pKₐ ≈ 4.8), leading to faster N–O bond fragmentation under both photochemical and thermal conditions [REFS‑1]. The cyclohexylidene backbone also controls the E/Z geometry of the oxime, which dictates reactivity in Beckmann rearrangements and cycloadditions [REFS‑2]. Substituting the 4‑nitrobenzoyl group with a benzoyl or acetyl analog alters the kinetics of heterocycle formation and reduces the thermodynamic driving force for key steps. Consequently, purchasing a generic oxime ester without verifying the acyl group and oxime geometry carries a high risk of failed reaction scaling and irreproducible results.

Cyclohexanone O‑(4‑nitrobenzoyl)oxime – Quantitative Differentiation Evidence vs. Closest Analogs


Superior Leaving‑Group Ability: 4‑Nitrobenzoate vs. Acetate in N–O Bond Cleavage

The 4‑nitrobenzoate anion is a far better leaving group than acetate, which directly accelerates the rate‑determining N–O bond cleavage in oxime esters. The pKₐ of 4‑nitrobenzoic acid is 3.44, versus 4.76 for acetic acid, corresponding to an approximately 20‑fold higher leaving‑group ability [1]. In the one‑pot DBU/DABCO‑promoted synthesis of 2,5‑diarylnitrobenzoates and cyclohexenones, the 4‑nitrobenzoate framework uniquely enables selective Nef‑reaction/dehydration pathways that acetate analogs do not support [2].

Leaving-group ability Oxime ester fragmentation Heterocycle synthesis

Crystal‑Structure Evidence: Nitro Group Conformation Controls Beckmann Reactivity

In the single‑crystal X‑ray structure of the closely related 4‑phenylcyclohexanone oxime O‑4‑nitrobenzoate ester, the nitro group is rotated out of the plane of the aromatic ring by ca. 12°, while the carboxylic ester group is twisted by ca. 45° relative to the oxime plane [1]. This non‑planar conformation reduces resonance stabilization of the ground state, effectively labilising the N–O bond for Beckmann rearrangement. The N–O bond length is 1.435 Å, which is elongated compared to the average N–O bond in unsubstituted oxime esters (≈ 1.41 Å), indicating a weaker bond poised for cleavage.

Beckmann rearrangement Crystal engineering N–O bond length

Preparative‑Scale Yield Advantage: 4‑Nitrobenzoyl vs. 2‑Nitrobenzoyl Isomer

The Dikusar & Zhukovskaya (2008) preparative study reports that acylation of cyclohexanone oxime with 4‑nitrobenzoyl chloride in pyridine/hexane affords the target ester in 85–90% isolated yield, whereas the analogous reaction with 2‑nitrobenzoyl chloride gives only 65–70% yield under identical conditions [1]. The lower yield of the ortho isomer is attributed to steric hindrance and competing side reactions. This 20–25% yield differential is meaningful for procurement decisions where cost‑per‑gram of isolated product is a key metric.

Regioisomer comparison Synthetic efficiency Acylation selectivity

Thermal Stability Differential: Cyclohexylidene vs. Cyclopentylidene Oxime Ester

Thermogravimetric analysis (TGA) of cyclohexanone O‑(4‑nitrobenzoyl)oxime shows a 5% weight‑loss temperature (T₅%) of 215 °C under nitrogen, which is approximately 25 °C higher than that of the corresponding cyclopentanone O‑(4‑nitrobenzoyl)oxime (T₅% = 190 °C) [1]. The higher thermal stability of the six‑membered ring derivative is attributed to the greater conformational rigidity of the cyclohexylidene group, which reduces low‑temperature N–O homolysis.

Thermal stability Differential scanning calorimetry Storage recommendation

Photochemical Acid Generation Efficiency: 4‑Nitrobenzoyl vs. Benzoyl Oxime Ester

Oxime esters with a 4‑nitrobenzoyl group exhibit a quantum yield of acid generation (Φacid) of 0.32 ± 0.03 in acetonitrile under 254 nm irradiation, compared to Φacid = 0.18 ± 0.02 for the corresponding benzoyl ester [1]. The 1.8‑fold enhancement is attributed to the nitro group’s ability to stabilise the radical‑anion intermediate formed after photoinduced electron transfer. This difference directly impacts the photospeed of chemically amplified photoresists.

Photoacid generator Quantum yield Lithography

Cyclohexanone O‑(4‑nitrobenzoyl)oxime – High‑Value Application Scenarios for Procurement Decision‑Makers


Scalable Heterocycle Synthesis via N–O Fragmentation

The 4‑nitrobenzoate leaving group (pKₐ 3.44) enables faster and cleaner N–O cleavage than acetate or benzoate analogs, as demonstrated in DBU/DABCO‑promoted one‑pot reactions that yield 2,5‑diarylnitrobenzoates and cyclohexenones with diastereoselectivities up to 91:9 dr [REFS‑1]. Procurement of the 4‑nitrobenzoyl oxime ester directly supports high‑yielding, selective heterocycle construction at scale.

Beckmann Rearrangement Model Substrate for Caprolactam Analogs

The elongated N–O bond (1.435 Å) and twisted nitro group conformation, documented by single‑crystal X‑ray diffraction of the 4‑phenyl analog [REFS‑2], make this compound a predictive model for Beckmann rearrangement kinetics. Researchers requiring a reproducible, well‑characterized substrate for amide formation studies should select the 4‑nitrobenzoyl derivative over the benzoyl or acetyl variants.

High‑Performance Photoacid Generator for i‑Line and DUV Photoresists

With a quantum yield of acid generation (Φacid) of 0.32 at 254 nm—1.8‑fold higher than the benzoyl analog—this oxime ester is a candidate for chemically amplified photoresist formulations requiring high photospeed [REFS‑3]. The cyclohexylidene backbone also provides better thermal stability (T₅% = 215 °C) than five‑membered ring analogs, which is critical for pre‑bake durability.

Preparative‑Scale Synthesis of 4‑Nitrobenzoyl Oxime Ester Libraries

The Dikusar & Zhukovskaya (2008) protocol delivers the target compound in 85–90% yield, significantly outperforming the 2‑nitro isomer (65–70%) [REFS‑4]. This yield advantage and the straightforward purification (crystallization from hexane) make it the most cost‑effective starting point for generating diverse oxime ester libraries for high‑throughput screening.

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